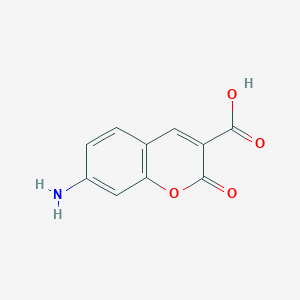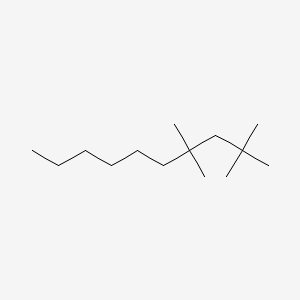
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester
Vue d'ensemble
Description
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester is a brominated derivative of octadecanoic acid, commonly known as stearic acid. This compound is characterized by the presence of six bromine atoms attached to the carbon chain, making it a highly brominated ester. The methyl ester group is attached to the carboxyl end of the molecule, which is typical for many fatty acid derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester typically involves the bromination of octadecanoic acid followed by esterification. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to prevent over-bromination.
After bromination, the resulting hexabromo-octadecanoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps can be integrated into a single production line, with automated control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques such as distillation and crystallization may be employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The brominated ester can be oxidized to form corresponding brominated ketones or aldehydes.
Reduction: Reduction reactions can remove bromine atoms, converting the compound back to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Brominated ketones or aldehydes.
Reduction: Less brominated derivatives or fully de-brominated octadecanoic acid methyl ester.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Applications De Recherche Scientifique
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Investigated for its potential effects on biological membranes and its role in modulating lipid metabolism.
Medicine: Explored for its potential use as an antimicrobial agent due to its brominated structure.
Industry: Utilized in the production of flame retardants and as an additive in lubricants and plastics to enhance their thermal stability.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester involves its interaction with biological membranes and enzymes. The bromine atoms in the molecule can interact with membrane lipids, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid, methyl ester:
9-Octadecenoic acid, methyl ester:
9,12-Octadecadienoic acid, methyl ester:
Uniqueness
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. The presence of multiple bromine atoms enhances its reactivity and makes it suitable for specialized applications such as flame retardancy and antimicrobial activity. In contrast, non-brominated or less brominated analogs do not exhibit the same level of reactivity or functional versatility.
Propriétés
IUPAC Name |
methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32Br6O2/c1-3-13(20)15(22)11-17(24)18(25)12-16(23)14(21)9-7-5-4-6-8-10-19(26)27-2/h13-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVUFPMZLIMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C(CC(C(CCCCCCCC(=O)OC)Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Br6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626186 | |
| Record name | Methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104096-49-3 | |
| Record name | Methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)


![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)

![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)


![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)





